ÉSTER METÍLICO DE L-VALINA

Descripción general

Descripción

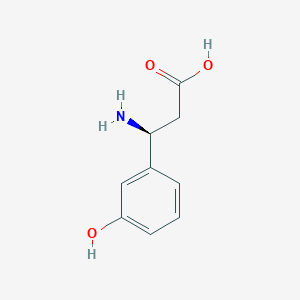

L-VALINE METHYL ESTER: is an organic compound derived from the amino acid L-Valine. It is commonly used in peptide synthesis and as an intermediate in the production of various pharmaceuticals. The compound is known for its role in the synthesis of drugs like Valsartan, which is used to treat hypertension .

Aplicaciones Científicas De Investigación

Chemistry: L-VALINE METHYL ESTER is widely used in peptide synthesis due to its ability to form stable peptide bonds. It is also used as a building block in the synthesis of more complex organic molecules .

Biology: In biological research, L-VALINE METHYL ESTER is used to study protein synthesis and metabolism. It serves as a model compound for understanding the behavior of amino acid esters in biological systems .

Medicine: The compound is an intermediate in the synthesis of various pharmaceuticals, including Valsartan, which is used to treat hypertension. Its role in drug synthesis makes it valuable in medicinal chemistry .

Industry: L-VALINE METHYL ESTER is used in the production of optoelectronic devices due to its favorable optical properties. It is also employed in the manufacture of coatings, adhesives, and other industrial products .

Mecanismo De Acción

Target of Action

L-Valine Methyl Ester, also known as L-Valine, methyl ester, is a derivative of the amino acid L-Valine It’s known that l-valine, the parent compound, plays a crucial role in muscle metabolism, tissue repair, and the maintenance of proper nitrogen balance in the body .

Mode of Action

It’s known that l-valine, the parent compound, is involved in preventing muscle breakdown by supplying the muscles with extra glucose for energy production during physical activity

Biochemical Pathways

L-Valine Methyl Ester is likely to be involved in the same biochemical pathways as L-Valine. L-Valine is a part of the branched-chain amino acids (BCAAs) pathway, which includes valine, leucine, and isoleucine . These amino acids are key components of human and animal nutrition and are involved in various industrial applications . L-Valine is also a precursor in the penicillin biosynthetic pathway .

Pharmacokinetics

It’s known that amino acids like l-valine are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

It’s known that l-valine, the parent compound, aids in preventing the breakdown of muscle and is known for inhibiting the transport of tryptophan across the blood-brain barrier

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can affect the stability and efficacy of amino acids like l-valine

Análisis Bioquímico

Cellular Effects

It is also involved in enhancing insulin sensitivity, preserving intestinal health, and optimizing lipid metabolism .

Molecular Mechanism

It is known that L-Valine, the parent compound, is involved in various metabolic pathways .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of L-Valine Methyl Ester in laboratory settings. It has been observed that L-Valine Methyl Ester exhibits aggregation-induced emission (AIE), aggregation-induced circular dichroism (AICD), circularly polarized luminescence (CPL), and the capacity to self-assemble into helical nanofibers .

Metabolic Pathways

L-Valine Methyl Ester, as a derivative of L-Valine, may be involved in the metabolic pathways of L-Valine. L-Valine is a branched-chain amino acid (BCAA) and is involved in various metabolic pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-VALINE METHYL ESTER can be synthesized through the esterification of L-Valine with methanol in the presence of an acid catalyst. One common method involves adding absolute methanol to a reactor, controlling the temperature between -8°C and 10°C, and then adding thionyl chloride while stirring. After reacting for 0.8-1.5 hours, L-Valine is added under cooling conditions. The mixture is then heated and refluxed for 7-9 hours at 60-70°C. The product is obtained by reducing pressure to distill, cooling residues for crystallization, and recrystallizing with absolute methyl-ethyl ether .

Industrial Production Methods: The industrial production of L-VALINE METHYL ESTER follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The use of common industrial equipment and reagents makes the process economically viable .

Análisis De Reacciones Químicas

Types of Reactions: L-VALINE METHYL ESTER undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparación Con Compuestos Similares

- L-Leucine methyl ester hydrochloride

- L-Alanine methyl ester hydrochloride

- L-Phenylalanine methyl ester hydrochloride

- L-Valine ethyl ester hydrochloride

- L-Methionine methyl ester hydrochloride

- Glycine methyl ester hydrochloride

- L-Proline methyl ester hydrochloride

Uniqueness: L-VALINE METHYL ESTER is unique due to its specific structure, which includes a branched-chain amino acid backbone. This structure imparts distinct chemical and physical properties, making it particularly useful in peptide synthesis and pharmaceutical applications. Compared to other similar compounds, L-VALINE METHYL ESTER offers a balance of reactivity and stability, making it a preferred choice in various chemical and industrial processes .

Propiedades

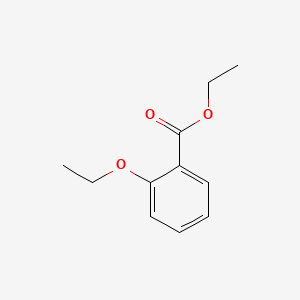

IUPAC Name |

methyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMZBWPSKYISTN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193685 | |

| Record name | L-Valine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4070-48-8 | |

| Record name | L-Valine, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004070488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Valine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-valine methyl ester?

A1: The molecular formula of L-valine methyl ester is C6H13NO2, and its molecular weight is 131.17 g/mol.

Q2: Does L-valine methyl ester exhibit chirality?

A2: Yes, L-valine methyl ester is a chiral molecule. It exists as two enantiomers: (S)-L-valine methyl ester and (R)-L-valine methyl ester. The naturally occurring form is the (S)-enantiomer. []

Q3: What spectroscopic techniques are typically used to characterize L-valine methyl ester?

A3: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). [, , ]

Q4: What is the significance of the circular dichroism (CD) spectra of polymers containing L-valine methyl ester?

A4: CD spectra provide insights into the chiral environment of the polymer backbone. For instance, copolymers of methacryloyl-L-valine methyl ester and maleic anhydride exhibit CD signals indicating the induction of chirality within the polymer chain. [, ]

Q5: How is L-valine methyl ester utilized in asymmetric synthesis?

A5: L-valine methyl ester serves as a valuable chiral building block for synthesizing various compounds, including chiral auxiliaries and catalysts. For instance, it can be used in the preparation of perfluoroalkane-tagged 5,5-diphenyl-2-oxazolidinone (DIOZ) auxiliaries, employed in stereoselective syntheses. []

Q6: Can you elaborate on the use of L-valine methyl ester in preparing chiral catalysts?

A6: L-valine methyl ester can be incorporated into the structure of chiral catalysts. For example, it is used in synthesizing chiral oxazaborolidine catalysts, which effectively facilitate the enantioselective reduction of prochiral ketones. []

Q7: Are there examples of L-valine methyl ester derivatives used in peptide synthesis?

A7: Yes, 2-pyridyl thioesters of N-protected L-valine methyl ester have been employed in peptide synthesis. These derivatives demonstrate rapid coupling with amino esters, even hindered ones, yielding high amounts of protected dipeptides. []

Q8: How does L-valine methyl ester interact with peptide transporters?

A8: Research indicates that L-valine methyl ester acts as a substrate for rat peptide transporters PEPT1 and PEPT2, which are crucial for the absorption of small peptides in the intestine. It exhibits a higher affinity for PEPT2 compared to PEPT1. []

Q9: Is L-valine methyl ester involved in any known enzymatic reactions?

A9: Studies have shown that L-valine methyl ester can be hydrolyzed by enzymes like subtilisin. The rate of hydrolysis can be influenced by the presence of other molecules, providing insight into the enzyme's binding site characteristics. []

Q10: Has L-valine methyl ester been investigated in the context of drug development?

A10: L-valine methyl ester is a crucial starting material in the synthesis of valsartan, an antihypertensive drug. Understanding its reactivity and purity is essential for ensuring the quality and yield of valsartan production. [, , , , , ]

Q11: What is the significance of L-valine methyl ester in material science research?

A11: L-valine methyl ester can be incorporated into polymers to introduce chirality and specific functionalities. For example, it is used in the synthesis of amphiphilic polyphenylacetylenes with potential applications in materials science. []

Q12: How do the properties of L-valine methyl ester-containing polymers differ from their non-chiral counterparts?

A12: The incorporation of L-valine methyl ester can lead to significant differences in the self-assembly behavior, morphology, and optical properties of polymers. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

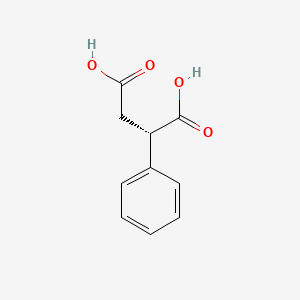

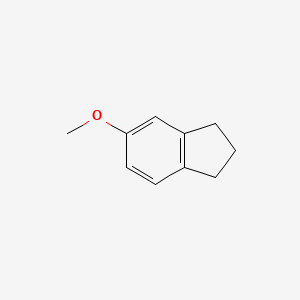

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1585337.png)